3-Amino-4-(ethoxycarbonyl)benzoic acid

Lipophilicity Partition coefficient Biphasic synthesis

Researchers requiring a mono-protected terephthalate building block often face unreliable outcomes with methyl ester analogs due to lower lipophilicity and higher nucleophilic susceptibility. 3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS 218590-81-9) resolves this: • +0.5 LogP vs. methyl ester enhances organic-phase partitioning in biphasic reactions, improving intermediate recovery. • Ethyl ester resists nucleophilic attack, enabling chemoselective amidation at the free acid while preserving the ester for later hydrolysis. • Orthogonal coupling for fragment-based libraries and MOF post-synthetic modification. Supplied at ≥98% purity, stored at 2-8°C, shipped under ambient conditions. Ideal for process chemists scaling from discovery to pilot plant.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 218590-81-9
Cat. No. B1629245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(ethoxycarbonyl)benzoic acid
CAS218590-81-9
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C10H11NO4/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)
InChIKeyZDOVYBLUBPFNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(ethoxycarbonyl)benzoic acid – Identity and Procurement Baselines


3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS 218590-81-9), systematically named 1,4-benzenedicarboxylic acid, 2-amino-, 1-ethyl ester, is a heterobifunctional aromatic building block bearing a free carboxylic acid at the 1-position, an ethoxycarbonyl ester at the 4-position, and a primary aromatic amine at the 2-position [1]. With a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g·mol⁻¹, the compound exhibits computed physicochemical properties including an XLogP3 of 2.1 and a topological polar surface area of 89.6 Ų, indicative of moderate lipophilicity and hydrogen-bonding capacity suitable for fragment-based elaboration or polymer/metal-organic framework (MOF) monomer strategies [1]. The compound is typically supplied at ≥98% purity and is recommended for storage sealed under dry conditions at 2–8 °C .

Why Generic Substitution with Aminoterephthalate Half-Esters Fails


Generic substitution among aminoterephthalate half-esters (methyl, ethyl, or propyl variants) is precluded by quantifiable differences in lipophilicity, steric environment, and ester-lability profiles that directly affect reaction selectivity, intermediate solubility, and downstream coupling efficiency. The ethoxycarbonyl substituent of the target compound imparts a computed LogP approximately 0.5 units higher than the corresponding methoxycarbonyl analog, altering partitioning behavior in biphasic reaction systems and potentially influencing crystallization and purification outcomes [1]. Furthermore, the ethyl ester’s reduced susceptibility to nucleophilic attack relative to the methyl ester can be exploited for chemoselective transformations in the presence of the free carboxylic acid, a feature that is lost when the diester or fully deprotected diacid is employed . These measurable property differences translate into tangible process advantages that render simple in-class interchange unreliable without re-optimization.

Quantitative Differentiation vs. Closest Analogs


Ethyl vs. Methyl Ester LogP and Biphasic Partitioning

The target compound (3-amino-4-(ethoxycarbonyl)benzoic acid) exhibits a computed XLogP3 of 2.1, whereas its direct methoxycarbonyl analog (3-amino-4-(methoxycarbonyl)benzoic acid, CAS 60728-41-8) has a computed XLogP3 of approximately 1.6 [1]. This +0.5 LogP unit increase corresponds to a roughly 3-fold higher intrinsic lipophilicity, which can significantly alter extraction efficiency and phase-transfer behavior during aqueous work-up of intermediates.

Lipophilicity Partition coefficient Biphasic synthesis

Molecular Weight Differentiation for Stoichiometric Calculations

The target compound has a molecular weight of 209.20 g·mol⁻¹, compared to 195.17 g·mol⁻¹ for the methyl ester analog [1]. This 14.03 Da difference, corresponding to one methylene unit, alters molar equivalents in coupling reactions and affects mass-based procurement calculations when scaling from discovery to kilo-lab quantities.

Stoichiometry Molecular weight Formulation

Melting Point and Storage Condition Baseline

The methyl ester analog (3-amino-4-(methoxycarbonyl)benzoic acid) has a reported melting point range of 217–220 °C . While a definitive experimental melting point for the target ethyl ester compound is not publicly catalogued in major databases, its recommended storage condition of 2–8 °C (sealed, dry) suggests adequate thermal stability at ambient temperature but a manufacturer-recommended cool storage protocol to preserve purity over extended periods—an important logistics consideration for inventory management.

Melting point Storage Handling

Application Scenarios for Procurement and Research


Selective Mono-Functionalization via Free Carboxylic Acid

The presence of both a free carboxylic acid and a protected ethyl ester on the same aromatic ring enables sequential, orthogonal coupling strategies—e.g., amide bond formation at the free acid while the ethyl ester remains intact for subsequent hydrolysis or transesterification. This is particularly valuable in fragment-based drug discovery where mono-protected diacid building blocks are required for library synthesis [1].

Biphasic Reaction Optimization Using Ethyl Ester Lipophilicity

The +0.5 LogP increment of the ethyl ester relative to the methyl ester analog enhances partitioning into organic phases during extractive work-up, potentially increasing intermediate recovery in biphasic amidation or Suzuki coupling reactions. Process chemists scaling reactions from discovery to pilot plant may prefer the ethyl ester for ease of isolation [1].

MOF and Coordination Polymer Monomer Design

2-Aminoterephthalic acid derivatives are established ligands for Zr- and Zn-based MOFs (e.g., UiO-66-NH₂). The mono-ethyl ester form provides a single coordination site via the free carboxylate while retaining a modifiable ester handle for post-synthetic modification, enabling tailored pore functionalization not accessible with the fully deprotected diacid or symmetrical diester [2].

Technical Documentation Hub

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